ラズプロタフィブ

概要

科学的研究の応用

作用機序

ラズプロタフィブは、病変血管におけるTie2の負の調節因子であるVE-PTPを、Tie2を不活性化するVE-PTPの細胞内触媒ドメインに結合して阻害することによって阻害します . この阻害により、ラズプロタフィブはTie2の活性化を回復させることができ、内皮機能を強化し、血管を安定させます . このプロセスに関与する分子標的と経路には、Tie2受容体とその下流シグナル伝達分子(AKT、eNOS、ERKなど)が含まれます .

類似の化合物との比較

ラズプロタフィブは、VE-PTPを選択的に阻害し、Tie2の活性化を回復させるという点でユニークです。類似の化合物には次のものがあります。

ファリシマブ: アンジオポイエチン/Tie経路を標的とする別のTie2アゴニスト.

ラズプロタフィブのユニークさは、VE-PTPを強力かつ選択的に阻害することにあるため、他のTie2アゴニストや阻害剤とは異なります。

Safety and Hazards

Razuprotafib should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

将来の方向性

Razuprotafib is currently being investigated for its potential in treating diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19 patients . A Phase 2 clinical trial is underway to examine the effects of Razuprotafib on COVID-19 patients . Another study has shown promise for Razuprotafib in aiding patients with open-angle glaucoma or ocular hypertension .

生化学分析

Biochemical Properties

Razuprotafib interacts with the enzyme VE-PTP (vascular endothelial-protein tyrosine phosphatase), a negative regulator of Tie2 in diseased blood vessels . By binding and inhibiting the intracellular catalytic domain of VE-PTP, Razuprotafib prevents the inactivation of Tie2 . This allows Razuprotafib to restore Tie2 activation, enhancing endothelial function and stabilizing blood vessels .

Cellular Effects

Razuprotafib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by restoring Tie2 activation, which enhances endothelial function and stabilizes blood vessels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Razuprotafib involves the inhibition of VE-PTP, a negative regulator of Tie2 in diseased blood vessels . Razuprotafib binds and inhibits the intracellular catalytic domain of VE-PTP, preventing the inactivation of Tie2 . This allows Razuprotafib to restore Tie2 activation, leading to the enhancement of endothelial function and stabilization of blood vessels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Razuprotafib have been observed to change over time. For instance, in a study involving patients with open-angle glaucoma or ocular hypertension, Razuprotafib demonstrated a significantly larger reduction in diurnal intraocular pressure than latanoprost alone after 28 days .

Metabolic Pathways

Razuprotafib undergoes enzymatic oxidation and methylation to form a major metabolite . The major pathway of Razuprotafib metabolism involves extensive oxidation of the thiophene and phenyl rings .

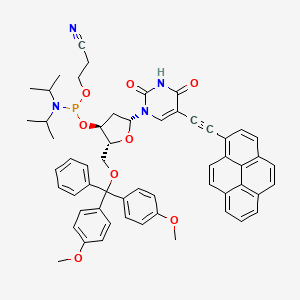

準備方法

ラズプロタフィブの合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 ラズプロタフィブは、患者が皮下注射によって自己投与できる低分子であることが知られています . この化合物の工業生産方法は、特定の試薬や触媒を使用して目的の分子構造を実現するなど、標準的な有機合成技術を含む可能性があります。

化学反応の分析

ラズプロタフィブは、主にVE-PTPとの相互作用を含むさまざまな化学反応を起こします。 VE-PTPの触媒活性の強力かつ選択的な阻害剤であり、IC50は17pMです . この化合物はTie2の活性化を促進し、アンジオポイエチン-1(ANG1)誘導性のTie2の活性化を強化し、AKT、eNOS、ERKなど、Tie2経路におけるシグナル伝達分子のリン酸化を刺激します . これらの反応で使用される一般的な試薬や条件には、Tie2経路を標的とする特定の阻害剤や活性化剤が含まれます。

科学研究の用途

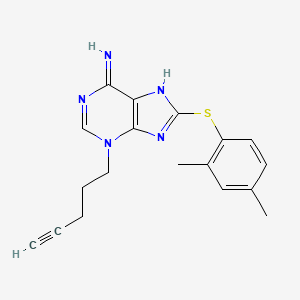

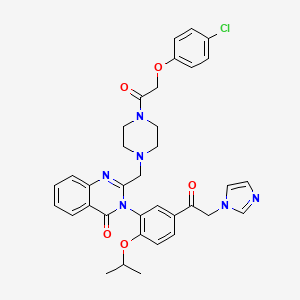

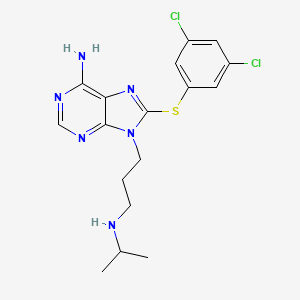

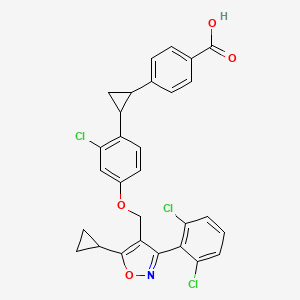

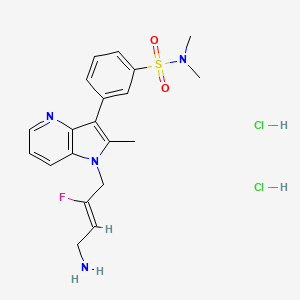

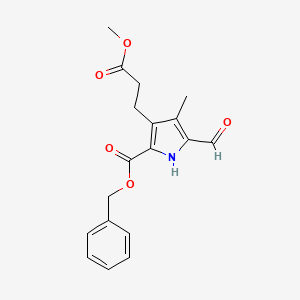

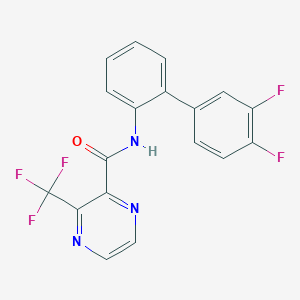

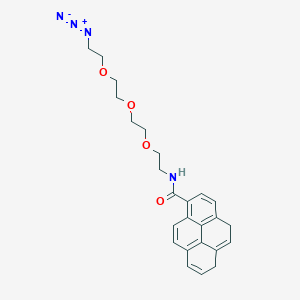

類似化合物との比較

Razuprotafib is unique in its selective inhibition of VE-PTP and its ability to restore Tie2 activation. Similar compounds include:

Razuprotafib’s uniqueness lies in its potent and selective inhibition of VE-PTP, which distinguishes it from other Tie2 agonists and inhibitors.

特性

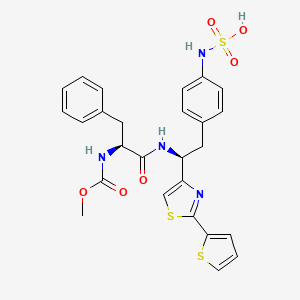

IUPAC Name |

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDHELCGJFUHW-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19. | |

| Record name | Razuprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1008510-37-9 | |

| Record name | Razuprotafib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008510379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razuprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAZUPROTAFIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAX4UT396 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of razuprotafib and how does it impact the Tie2 signaling pathway?

A1: Razuprotafib is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP), an enzyme that negatively regulates Tie2 receptor activity. [] By inhibiting VE-PTP, razuprotafib prevents the dephosphorylation of Tie2, leading to sustained activation of the Tie2 signaling pathway. [, ] This activation promotes endothelial cell survival, reduces vascular leakage, and may improve blood flow in tissues. [, ]

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of razuprotafib?

A2: Studies using radiolabeled razuprotafib have revealed that it is rapidly absorbed following subcutaneous administration in multiple species, including humans. [] The compound is primarily distributed to plasma, with a lower blood-to-plasma ratio observed in humans (B:P = 0.36). [] Metabolism studies indicate that razuprotafib is extensively metabolized, primarily by the CYP2C8 enzyme. [, ] A major metabolite in monkeys and humans is an S-methylated oxidized derivative, formed through a pathway involving thiol oxidation. [] Elimination of radioactivity occurs predominantly via feces in all species studied. []

Q3: Are there preclinical models that demonstrate the efficacy of razuprotafib?

A3: In vitro studies utilizing AGAL-deficient endothelial cells, a model system for studying Fabry disease, demonstrated that razuprotafib treatment improved glycocalyx structure and endothelial function. [] This improvement was comparable to that observed with enzyme replacement therapy and other therapeutic interventions, suggesting its potential in addressing endothelial dysfunction associated with this disease. []

Q4: What are the potential applications of razuprotafib beyond its use in ophthalmology?

A4: While razuprotafib has shown promise in clinical trials for glaucoma and ocular hypertension as an adjunct therapy, [] its mechanism of action suggests broader therapeutic potential. Given the role of Tie2 signaling in vascular homeostasis, razuprotafib may be investigated for its therapeutic benefit in other conditions characterized by endothelial dysfunction and vascular leakage, such as diabetic retinopathy, macular edema, and inflammatory diseases. [] Further research is needed to fully elucidate its therapeutic potential in these areas.

Q5: What analytical techniques are used to characterize and quantify razuprotafib and its metabolites?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for the characterization and quantification of razuprotafib and its metabolites in various biological matrices. [, ] This technique allows for the sensitive and specific detection of the parent drug and its metabolites, enabling detailed metabolic profiling and pharmacokinetic studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。